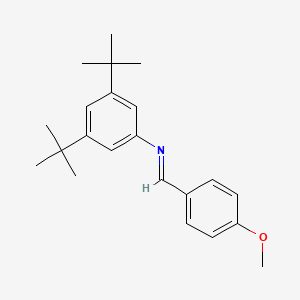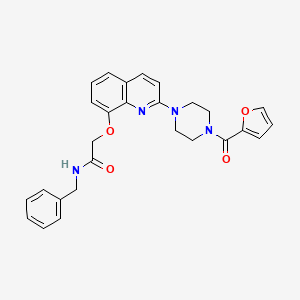
3,5-ジメトキシ-N-(5-オキソピロリジン-3-イル)ベンザミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-dimethoxy-N-(5-oxopyrrolidin-3-yl)benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of two methoxy groups attached to the benzene ring and a pyrrolidinone moiety attached to the amide nitrogen
科学的研究の応用
3,5-dimethoxy-N-(5-oxopyrrolidin-3-yl)benzamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific properties.
Biological Research: It is used in studies to understand its effects on cellular processes and its potential as a drug candidate.
Industrial Applications: The compound may be used in the development of new chemical processes or as an intermediate in the synthesis of other compounds.
作用機序
Target of Action
It’s worth noting that similar compounds have been found to target kinases involved in neurodegenerative tauopathies .
Mode of Action
Related compounds have been reported to inhibit the formation of tau aggregates and counteract neuronal death .
Biochemical Pathways
Similar compounds have been found to impact pathways related to neurodegenerative tauopathies .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethoxy-N-(5-oxopyrrolidin-3-yl)benzamide typically involves the reaction of 3,5-dimethoxybenzoic acid with 5-oxopyrrolidine-3-amine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of 3,5-dimethoxy-N-(5-oxopyrrolidin-3-yl)benzamide may involve the use of large-scale reactors and automated systems to ensure consistent quality and yield. The process may include steps such as solvent extraction, distillation, and crystallization to purify the compound.
化学反応の分析
Types of Reactions
3,5-dimethoxy-N-(5-oxopyrrolidin-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the pyrrolidinone moiety can be reduced to form the corresponding alcohol.
Substitution: The methoxy groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while alkylation can be carried out using alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups may yield 3,5-diformyl-N-(5-oxopyrrolidin-3-yl)benzamide, while reduction of the carbonyl group may produce 3,5-dimethoxy-N-(3-hydroxy-5-oxopyrrolidin-3-yl)benzamide.
類似化合物との比較
Similar Compounds
3,5-dimethoxybenzamide: Lacks the pyrrolidinone moiety and has different chemical properties.
N-(5-oxopyrrolidin-3-yl)benzamide: Lacks the methoxy groups on the benzene ring.
3,5-dimethoxy-N-(2-oxopyrrolidin-3-yl)benzamide: Has a different substitution pattern on the pyrrolidinone moiety.
Uniqueness
3,5-dimethoxy-N-(5-oxopyrrolidin-3-yl)benzamide is unique due to the presence of both methoxy groups and the pyrrolidinone moiety, which confer specific chemical and biological properties
特性
IUPAC Name |
3,5-dimethoxy-N-(5-oxopyrrolidin-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-18-10-3-8(4-11(6-10)19-2)13(17)15-9-5-12(16)14-7-9/h3-4,6,9H,5,7H2,1-2H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZAUSHFUJQVBQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2CC(=O)NC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)piperidine-4-carboxamide](/img/structure/B2543140.png)
![N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2543141.png)
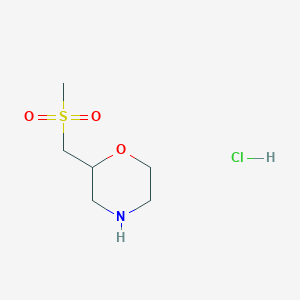
![1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl}-4-(3,4,5-trimethoxybenzoyl)piperazine](/img/structure/B2543147.png)
![1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)-2-methylindoline](/img/structure/B2543149.png)
![4-(4-Methylphenoxy)-2-phenylthieno[3,2-d]pyrimidine](/img/structure/B2543151.png)
![3-(dimethylamino)-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide](/img/structure/B2543152.png)
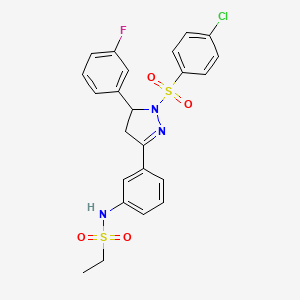
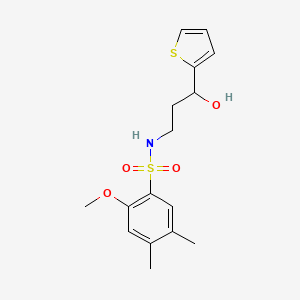
![N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2543158.png)
